molecular formula C10H13NO4 B2803016 1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione CAS No. 1864003-42-8

1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione

Cat. No.: B2803016
CAS No.: 1864003-42-8
M. Wt: 211.217
InChI Key: KQEMIMMWSSBDCV-GMSGAONNSA-N
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Description

1-[(1S,2R)-2-Ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione (CAS 1864003-42-8) is a high-purity chemical compound supplied for advanced research applications. This compound, with a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol, features a unique molecular architecture incorporating a pyrrolidine-2,5-dione (succinimide) moiety fused with a chiral, ethoxy-substituted cyclobutane ring . This specific (1S,2R) stereochemistry is critical for its interaction in sophisticated research environments. The compound is characterized by its sealed, cold-chain storage requirements to ensure long-term stability, and it should be stored dry at 2-8°C . As a specialized building block, it holds significant value in medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active molecules. Its structure suggests potential applications as a key intermediate for synthesizing stereochemically defined complex target molecules. Researchers utilize this compound under laboratory conditions only, with appropriate safety precautions including the use of personal protective equipment. According to safety information, this material is characterized by the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-7-5-6(12)10(7)11-8(13)3-4-9(11)14/h7,10H,2-5H2,1H3/t7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEMIMMWSSBDCV-GMSGAONNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@H]1N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or alkynes.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or diamine, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert ketones to alcohols or reduce other functional groups within the molecule.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.

Comparison with Similar Compounds

1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Similar in structure but lacks the dione functionality, leading to different chemical and biological properties.

    Pyrrolizines: These compounds have a fused ring system, which can result in different steric and electronic effects.

    Prolinol: A hydroxylated pyrrolidine derivative with distinct reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethoxy and oxocyclobutyl groups, which confer unique chemical reactivity and potential biological activities.

Biological Activity

1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine-2,5-dione core, allows for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the molecular formula C10H13NO4C_{10}H_{13}NO_{4} and a molecular weight of 211.21 g/mol. It can be synthesized through various methods, including reactions involving maleic anhydride and aromatic amines to form the pyrrolidine core.

PropertyValue
Molecular FormulaC10H13NO4C_{10}H_{13}NO_{4}
Molecular Weight211.21 g/mol
IUPAC NameThis compound
InChI KeyKQEMIMMWSSBDCV-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The compound's structure allows it to bind to active sites on enzymes, potentially inhibiting their activity and modulating various biochemical pathways. This interaction can lead to significant implications in drug design and therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Enzyme Inhibition: The compound has been studied for its ability to inhibit various enzymes. For instance, derivatives of pyrrolidine-2,5-dione have shown inhibitory effects on carbonic anhydrase isoenzymes.

Antimicrobial Activity: Some related compounds have been evaluated for their antibacterial properties against pathogens such as Pseudomonas aeruginosa, indicating potential use in treating infections.

Anticancer Potential: The compound's structural analogs have been investigated for their anticancer properties in various studies. For example, libraries of pyrrolo[2,1-c][1,4]benzodiazepine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising activity .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Pyrrolo[2,1-c][1,4]benzodiazepines: A library containing over 200 compounds was synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis. Some compounds exhibited significant antimicrobial effects, suggesting that structural modifications can enhance biological activity .
  • Enzyme Inhibition Studies: Research has demonstrated that certain pyrrolidine derivatives can effectively inhibit specific enzymes involved in metabolic pathways. For example, a study reported that modifications to the pyrrolidine scaffold improved binding affinity to target enzymes .
  • Fragment-Based Drug Discovery (FBDD): The application of FBDD strategies has led to the identification of small molecules with high specificity for protein targets. This approach has been successfully utilized in developing inhibitors based on the pyrrolidine scaffold .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione with high stereochemical fidelity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclobutane ring formation followed by stereoselective functionalization. Key steps include:
  • Cyclobutane Ring Construction : Use photochemical [2+2] cycloaddition or strain-driven ring closure under controlled temperatures (e.g., −78°C to 0°C) to form the 4-oxocyclobutyl core .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) ensure the (1S,2R) configuration. Ethoxy group introduction via nucleophilic substitution (SN2) requires anhydrous conditions to avoid hydrolysis .
  • Pyrrolidine-2,5-dione Coupling : Amide bond formation between the cyclobutyl intermediate and pyrrolidine-2,5-dione derivatives, using coupling agents like EDCI/HOBt in DMF .
    Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) are critical for removing diastereomeric impurities .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. Key signals include the cyclobutyl proton splitting (δ 3.5–4.5 ppm) and pyrrolidine-dione carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 240.1234) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., using Cu-Kα radiation) .
  • HPLC-PDA : Assesses purity (>98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the cyclobutyl ring in this compound under varying pH?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to evaluate ring strain and electron density distribution. The 4-oxo group increases electrophilicity, making the cyclobutyl ring prone to nucleophilic attack at pH > 7 .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water/DMSO) to predict hydrolysis rates. Ethoxy substituents stabilize the ring via steric hindrance .
  • pKa Prediction Tools : Use software like MarvinSketch to estimate protonation states. The pyrrolidine-dione nitrogen (pKa ~3.5) becomes protonated in acidic conditions, altering reactivity .

Q. What experimental strategies resolve contradictions in biological activity data across in vitro models for pyrrolidine-2,5-dione derivatives?

  • Methodological Answer :
  • Dose-Response Standardization : Compare IC50 values under uniform conditions (e.g., 48-hour incubation, 10% FBS) to normalize assay variability .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding to proposed targets (e.g., enzymes like acetylcholinesterase) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human vs. rodent) to assess if discrepancies arise from differential metabolism .

Q. How can the stereoelectronic effects of the ethoxy group influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Pharmacophore Modeling : Map steric (ethoxy) and electronic (4-oxo) features using software like Schrödinger. Ethoxy’s bulkiness may block non-specific binding, while the 4-oxo group hydrogen-bonds with catalytic residues (e.g., in kinase targets) .
  • SAR Studies : Synthesize analogs with methoxy/isopropoxy groups to compare potency. Ethoxy’s intermediate size often balances membrane permeability and target affinity .

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